molecular formula Sm5Sn3 B14720057 CID 71352031

CID 71352031

Cat. No.: B14720057
M. Wt: 1107.9 g/mol
InChI Key: PRPYGCMIEZQNAS-UHFFFAOYSA-N
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Description

CID 71352031 (PubChem Compound ID 71352031) is a chemical compound cataloged in the PubChem database. For instance, compounds like oscillatoxin derivatives (CIDs 101283546, 185389) and brominated indolecarboxylic acids (CID 252137) are documented with structural annotations, synthesis pathways, and biological relevance in the evidence . This compound likely falls into a similar category, warranting comparison with structurally or functionally analogous compounds.

Properties

Molecular Formula

Sm5Sn3

Molecular Weight

1107.9 g/mol

InChI

InChI=1S/5Sm.3Sn

InChI Key

PRPYGCMIEZQNAS-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Sm].[Sm].[Sm].[Sm].[Sm]

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for CID 71352031 involve several steps. The preparation methods typically include:

    Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical reactions to form the desired compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

    Purification: After the synthesis, the compound is purified using techniques such as chromatography to remove any impurities and obtain the pure product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and efficient for commercial production.

Chemical Reactions Analysis

Absence of CID 71352031 in Available Sources

  • PubChem Database : The this compound is not listed in the PubChem entries provided (e.g., CID 71308523 , CID 8295 ).

  • Chemical Data Reporting (CDR) : The 2012 and 2021 CDR lists include thousands of chemicals but do not reference this CID.

  • Synthesis and Reaction Databases : Tables of molecular structures and reaction mechanisms (e.g., ) contain no matches for this compound.

Potential Reasons for Missing Data

  • Unreported or Confidential Status : The compound may be proprietary, unpublished, or classified under a confidential TSCA Accession Number.

  • Typographical Errors : Verify the CID for accuracy. For example, CID 71308523 (a sodium salt of oxidized adenosine triphosphate ) is structurally documented but distinct from 71352031.

  • Emerging Research : If recently synthesized, data may not yet be indexed in public repositories.

Recommendations for Further Research

To investigate this compound, consider the following steps:

  • Re-examine the CID : Confirm the identifier via the PubChem Compound Database.

  • Consult Regulatory Filings : Search the EPA’s TSCA Inventory or FDA databases for confidential entries.

  • Explore Academic Literature : Use platforms like SciFinder or Reaxys to locate unpublished studies.

  • Synthesize New Data : If the compound is novel, experimental studies (e.g., NMR, mass spectrometry) may be required to characterize its reactivity.

Related Compounds with Documented Reactivity

While this compound is uncharacterized, the following structurally similar compounds from the search results exhibit notable reactivity:

CIDStructure/FormulaKey ReactionsSource
71308523C₁₀H₁₈N₅NaO₁₃P₃Hydrolysis under acidic conditions; forms toxic byproducts (e.g., HCN) .
8266C₁₀H₆Cl₆O₄ (Chlorendic acid)Decarboxylation at high temperatures; reacts with alcohols to form esters .
8295C₉H₁₅Cl₃O₄P (Tris(2-chloroethyl) phosphate)Degrades via photolysis; forms chlorinated hydrocarbons .

Scientific Research Applications

CID 71352031 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its biological activities and interactions with biomolecules, providing insights into its potential therapeutic applications.

    Medicine: Research on this compound explores its potential as a drug candidate for treating various diseases and conditions.

    Industry: The compound is used in industrial processes, including the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of CID 71352031 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and leading to various biological responses. The pathways involved may include signaling cascades, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71352031, a systematic comparison with similar compounds is essential. Based on methodologies from the evidence, comparisons may focus on structural homology , physicochemical properties , biological activity , or industrial applications . Below is a framework for such an analysis:

Table 1: Structural and Functional Comparison Framework
Parameter This compound (Hypothetical) Example Compound 1 (CID 252137) Example Compound 2 (CID 101283546)
Molecular Formula Not Provided C₉H₆BrNO₂ C₃₂H₄₈O₈
Molecular Weight Not Provided 240.05 g/mol 584.72 g/mol
Key Functional Groups Not Provided Brominated indole, carboxylic acid Macrocyclic lactone, ester groups
Biological Activity Not Provided CYP1A2 inhibitor Toxin derivative (oscillatoxin)
Synthetic Pathway Not Provided HATU-mediated coupling Polyketide synthesis
Applications Not Provided Pharmaceutical intermediates Marine toxin research
Key Comparison Criteria:

Structural Similarity :

  • highlights 3D structural overlays for substrates like DHEAS (CID 12594) and taurocholic acid (CID 6675) to compare steroid backbones . Similarly, this compound could be compared using computational tools (e.g., PubChem’s 3D conformer viewer) to identify shared motifs with compounds like brominated indoles or oscillatoxins.
  • and use Tanimoto similarity scores (e.g., 0.93 for brominated thiophenes) to quantify structural overlap . Applying this metric would clarify this compound’s alignment with analogs.

Functional and Biological Profiles: Compounds such as CID 252137 exhibit enzyme inhibition (CYP1A2) and high blood-brain barrier permeability, while oscillatoxin derivatives (CID 101283546) are linked to toxicity in marine ecosystems . If this compound shares functional groups (e.g., halogenation, carboxylates), it may demonstrate analogous bioactivity. emphasizes comparative analyses of safety and efficacy in clinical contexts . For this compound, in vitro assays (e.g., IC₅₀ values for enzyme inhibition) could benchmark its activity against known inhibitors like irbesartan (CID 3749) or betulin derivatives (CID 72326) .

Synthesis and Industrial Relevance: and detail synthetic routes using reagents like HATU or palladium catalysts . If this compound is synthesized via similar methods, scalability and cost-efficiency comparisons would be pertinent. Industrial applications (e.g., flame retardants, pharmaceuticals) are noted in and for brominated and boronic acid derivatives .

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